(S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one
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Overview
Description
(S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one, also known as S-AMO, is a synthetic derivative of the naturally occurring amino acid tryptophan. It is a non-aromatic heterocyclic compound that has been used in a variety of scientific research applications, including drug discovery, pharmacology, and biochemistry. S-AMO has been found to have a variety of biochemical and physiological effects, and its use in laboratory experiments has a number of advantages and limitations.
Scientific Research Applications
(S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one has been used in a variety of scientific research applications, including drug discovery, pharmacology, and biochemistry. In drug discovery, (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one has been used to identify novel compounds that could be developed into drugs. In pharmacology, (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one has been used to study the effects of drugs on cells and tissues. In biochemistry, (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one has been used to study the structure and function of proteins, enzymes, and other biomolecules.
Mechanism of Action
Target of Action
The primary target of this compound is the protein annexin A7 GTPase (ANXA7) . ANXA7 plays a crucial role in the formation of senescence-associated heterochromatin foci (SAHF), which are often used as biological markers for senescent cells .
Mode of Action
The compound interacts with its target, ANXA7, by inhibiting its function . This inhibition suppresses the aggregation of heterochromatin protein (HP1γ), an indicator of SAHF . The compound elevates the protein level of ANXA7 in the nucleus, indirectly regulating HP1γ phosphorylation .
Biochemical Pathways
The compound affects the AMPK/mTOR signaling pathway . It decreases AMPK phosphorylation and increases the phosphorylation level and activity of mTOR . In the presence of an AMPK activator or mTOR inhibitor, the compound cannot increase HP1γ phosphorylation .
Result of Action
The compound’s action results in the inhibition of senescence in human dermal fibroblasts (HDFs) . By suppressing the formation of SAHF through the AMPK/mTOR pathway, the compound can inhibit the replicative senescence of HDFs .
Advantages and Limitations for Lab Experiments
The use of (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one in laboratory experiments has a number of advantages and limitations. One advantage is that (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one is relatively easy to synthesize and is available in a variety of forms, including solid, liquid, and powder. Furthermore, its use in laboratory experiments is relatively safe and does not require the use of hazardous chemicals. However, one limitation is that (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one is not very stable and can degrade over time.
Future Directions
The potential future directions for the use of (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one in scientific research are numerous. For example, (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one could be used to study the effects of drugs on cellular and tissue processes, such as metabolism, gene expression, and inflammation. It could also be used to study the structure and function of proteins, enzymes, and other biomolecules. In addition, (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one could be used to identify novel compounds that could be developed into drugs. Finally, (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one could be used to study the effects of drugs on the immune system and to develop new treatments for diseases.
Synthesis Methods
(S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one can be synthesized through a variety of methods, including a condensation reaction of tryptophan with formaldehyde, a Wittig reaction of tryptophan with a phosphonium salt, and a reaction of tryptophan with an organometallic reagent. These methods have been found to be effective in producing (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one in high yields and with high purity.
properties
IUPAC Name |
(3S)-3-amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-12-8-4-2-3-5-9(8)14-6-7(11)10(12)13/h2-5,7H,6,11H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQRJYAYYNVCJS-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OCC(C1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2OC[C@@H](C1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.